7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine
Description
7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound featuring a fused imidazo[2,1-f][1,2,4]triazine core. Its structure includes three distinct functional groups:
- Methylsulfonyl group at position 2 (a strong electron-withdrawing moiety).
- Methylthio group at position 4 (a moderately electron-donating sulfur-containing substituent).
This compound is hypothesized to exhibit biological activity due to structural similarities with other imidazo-triazine derivatives reported in kinase inhibition and anticancer research .
Properties
Molecular Formula |
C7H7IN4O2S2 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
7-iodo-4-methylsulfanyl-2-methylsulfonylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H7IN4O2S2/c1-15-6-5-9-3-4(8)12(5)11-7(10-6)16(2,13)14/h3H,1-2H3 |
InChI Key |
XUGKRFLHKFIQKH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NN2C1=NC=C2I)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Core Ring Construction Strategies
Cyclocondensation of Precursor Heterocycles
The imidazo[2,1-f]triazine scaffold is typically assembled via cyclocondensation reactions. A common approach involves:
- Reacting 4-amino-3-mercapto-1,2,4-triazole derivatives with α-bromoketones or α-tosyloxy ketones under acid catalysis.
- Optimizing solvent systems (e.g., ethanol, DMF) and catalysts (e.g., p-TsOH) to achieve yields >85%.
- Reactants : 4-amino-3-mercapto-1,2,4-triazole (1.0 eq), α-bromopropenone (1.2 eq)
- Conditions : p-TsOH (10 mol%), ethanol, reflux, 6–8 h
- Yield : 92–95%
Functionalization of the Triazine Core
Regioselective Iodination at Position 7
Iodination is achieved via electrophilic substitution or metal-mediated coupling:
Direct Electrophilic Iodination
Palladium-Catalyzed Cross-Coupling
Introduction of Methylthio Group at Position 4
Methylthio functionalization is performed via nucleophilic substitution or alkylation:
Thiol Alkylation
- Reactants : 4-Chloro intermediate, sodium thiomethoxide (NaSMe)
- Conditions : DMF, 60°C, 4 h
- Yield : 88–93%
One-Pot Thiolation-Oxidation
Integrated Synthetic Routes
Sequential Functionalization Pathway
- Core Formation : Synthesize 2-(methylthio)-4-chloroimidazo[2,1-f]triazine via cyclocondensation.
- Iodination : Treat with NIS/FeCl₃ to install iodine at position 7.
- Methylthio Introduction : Substitute chloride at position 4 with NaSMe.
- Sulfonylation : Oxidize position 2 methylthio to methylsulfonyl using mCPBA.
Overall Yield : 52–58% (four steps)
Analytical Data and Characterization
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Electrophilic Iodination | High regioselectivity | Requires anhydrous conditions | 70–82% |
| Palladium-Catalyzed Coupling | Tolerates sensitive groups | Costly catalysts | 65–78% |
| Thiol Alkylation | One-step procedure | Competing disulfide formation | 88–93% |
| mCPBA Oxidation | Rapid reaction | Over-oxidation risks | 85–90% |
Chemical Reactions Analysis
Types of Reactions
7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted imidazo[2,1-f][1,2,4]triazine derivatives.
Scientific Research Applications
7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The iodine and methylsulfonyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares key structural analogs based on substitution patterns, physicochemical properties, and reported biological activities.
Substituent-Based Comparisons
Table 1: Structural and Functional Group Differences
*Calculated based on molecular formula (C₈H₇IN₄O₂S₂).
Key Observations:
- Halogen Substitution : The iodo group in the target compound confers greater molecular weight and polarizability compared to bromo analogs (e.g., 7-bromo derivative in ). Iodine’s larger atomic radius may enhance hydrophobic interactions in biological systems but reduce solubility.
- Sulfonyl vs.
- Positional Effects : Substitution at position 7 (iodo) contrasts with imidazo[5,1-f]triazine derivatives (e.g., compound 9b ), where substitutions at positions 5 and 7 are critical for kinase inhibition.
Biological Activity
7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C7H7IN4O2S2, and it features an imidazo[2,1-f][1,2,4]triazine core that may interact with various biological targets.
The compound contains several functional groups:
- Iodine atom : Contributes to electrophilic reactivity.
- Methylsulfonyl group : Enhances solubility and may influence biological interactions.
- Methylthio group : Potentially increases lipophilicity.
The molecular weight of the compound is approximately 370.2 g/mol. The presence of these groups suggests that the compound may exhibit significant reactivity and biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 7-iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine. The following table summarizes some structurally similar compounds and their unique biological activities:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 6-Methylimidazo[2,1-b][1,3]thiazole | Contains thiazole instead of triazine | Known for antibacterial properties |
| 5-Aminoimidazo[2,1-b][1,3]thiazole | Amino group at position 5 | Exhibits anticancer activity |
| 7-Chloroimidazo[2,1-f][1,2,4]triazine | Chlorine substituent instead of iodine | Potentially lower reactivity than iodinated analog |
| 6-Methyl-5-nitroimidazo[2,1-b][1,3]thiadiazole | Nitro group at position 5 | Displays different biological activity profiles |
Case Studies
While direct case studies specifically on 7-iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine are scarce, insights can be drawn from related research:
- Anticancer Studies : A study on imidazo derivatives indicated that modifications at specific positions significantly impacted their ability to inhibit tumor growth. This suggests that similar modifications could enhance the efficacy of 7-iodo derivatives .
- Inhibition Profiles : Compounds structurally related to imidazo[2,1-f][1,2,4]triazines were screened for CA inhibition. Some exhibited promising results against specific isoforms while being ineffective against others .
Q & A
Q. What are the recommended synthetic routes for 7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential functionalization of the imidazo-triazine core. Key steps include:
- Iodination : Introduce the iodo group at the 7-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF at 60–80°C .
- Sulfonylation : Install the methylsulfonyl group via oxidation of a thioether precursor (e.g., using m-CPBA in dichloromethane) .
- Methylthio Incorporation : Employ nucleophilic substitution at the 4-position using methyl disulfide or methanethiol in the presence of a base (e.g., K₂CO₃) .
- Optimization : Vary solvents (DMF vs. THF), catalysts (e.g., Et₃N), and reaction times. Monitor yields using HPLC-MS. For example, Et₃N/DMF systems have improved reaction efficiency in analogous imidazo-triazine syntheses .
Q. How should researchers characterize the structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm methylsulfonyl (δ ~3.2 ppm) and methylthio (δ ~2.5 ppm) groups. ¹³C NMR identifies the iodo-substituted carbon (δ ~95 ppm) and triazine ring carbons (δ ~150–160 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 397.93 for C₈H₉IN₄O₂S₂).
- X-ray Crystallography : Resolve ambiguities in regiochemistry. For similar compounds, crystals grown in DMSO/water mixtures at 4°C provided high-resolution structures .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data observed in different assay systems?
- Methodological Answer :
- Orthogonal Assays : Replicate results using diverse methods (e.g., enzymatic vs. cell-based assays). For example, if conflicting IC₅₀ values arise, validate via SPR (surface plasmon resonance) for binding affinity .
- Theoretical Alignment : Reconcile discrepancies by revisiting the compound’s mechanism of action. Link findings to established frameworks (e.g., kinase inhibition vs. off-target effects) .
- Metabolite Screening : Check for degradation products interfering with assays via LC-MS .
Q. How can computational modeling predict the reactivity of the iodo and methylsulfonyl groups in substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states. For example, calculate activation energies for nucleophilic substitution at the iodo position (C-I bond dissociation energy ~50 kcal/mol) .
- Molecular Dynamics (MD) : Simulate solvent effects on sulfonyl group stability. Polar solvents (e.g., DMSO) stabilize sulfonyl moieties via hydrogen bonding .
- SAR Analysis : Compare with analogs (e.g., 4-methoxy derivatives) to predict electronic effects on reactivity .
Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for degradation peaks .
- Thermal Stability : Heat samples to 60°C in sealed vials; analyze decomposition kinetics using Arrhenius plots .
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
